molecular formula C8H12N2O2S B11765102 ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

Cat. No.: B11765102
M. Wt: 200.26 g/mol
InChI Key: BIHAKLFZRIHNNM-RXMQYKEDSA-N
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Description

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate ( 96965-18-3) is a chiral organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . Its specific rotation stems from the single chiral center at the 1-position of the aminoethyl side chain . This compound is a derivative of the pharmaceutically significant 2-aminothiazole scaffold, a class of heterocycles renowned as starting materials for a diverse range of therapeutic agents with antibacterial, antifungal, and antitumor activities . While related 2-aminothiazole carboxylates are established as key intermediates in synthesizing targeted therapies such as anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase 1 (SCD1) inhibitors , the specific research applications and mechanism of action for this (R)-enantiomer are proprietary and subject to ongoing investigation. It is offered as a high-purity building block to facilitate advanced drug discovery and medicinal chemistry programs, particularly those requiring stereochemical specificity. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3/t5-/m1/s1

InChI Key

BIHAKLFZRIHNNM-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H](C)N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)N

Origin of Product

United States

Preparation Methods

Chiral α-Aminonitrile Route

A modified Cook–Heilbron thiazole synthesis (Figure 1) employs (R)-1-aminoethyl cyanide and ethyl bromopyruvate. The reaction proceeds in ethanol at 60–70°C for 5–6 hours, yielding the thiazole core with >90% enantiomeric excess (e.e.). Sodium carbonate (0.01–0.1 eq.) is critical for neutralizing HBr generated during cyclization, improving yields to 85–92%.

Key Data:

  • Reactants: (R)-1-Aminoethyl cyanide (1.2 eq.), ethyl bromopyruvate (1.0 eq.)

  • Conditions: Ethanol, 70°C, 5 h

  • Yield: 89%

  • Stereochemical Control: Chiral purity maintained via low-temperature cyclization.

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent racemization, chiral auxiliaries such as Evans oxazolidinones or tert-butoxycarbonyl (Boc)-protected amines are employed.

Boc-Protected Intermediate Synthesis

A patent by CN103664819A details the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, adaptable for the target compound:

  • Thioamide Formation: (R)-1-Aminoethyl thiourea is prepared from (R)-1-phenylethylamine and thiocarbonyl diimidazole.

  • Cyclization: Reaction with ethyl 2-chloroacetoacetate in ethanol at 65°C for 5 hours forms the thiazole ring.

  • Deprotection: Boc removal using HCl/acetic acid yields the free amine.

Optimization:

  • Solvent: Ethanol/ethyl acetate (20–25% v/v) minimizes byproducts.

  • Base: Triethylamine (1.5 eq.) enhances nucleophilicity of the thioamide.

Post-Functionalization of Thiazole Intermediates

Reductive Amination

Ethyl 2-formyl-1,3-thiazole-4-carboxylate undergoes reductive amination with (R)-1-phenylethylamine using NaBH3CN in methanol:

  • Conditions: 0°C to room temperature, 12 h

  • Yield: 78%

  • Purification: Recrystallization from THF/hexane (1:3) achieves >98% purity.

Enzymatic Resolution

Racemic ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is resolved using immobilized lipase B from Candida antarctica (CAL-B) in isopropyl ether:

  • Enantiomeric Excess: 99% (R)-isomer after 24 h

  • Scale-Up: 50 g batches with 82% yield.

Industrial-Scale Production

Continuous Flow Synthesis

A 2023 SEQENS protocol describes a continuous flow reactor for multi-gram synthesis:

  • Reactors: Two packed-bed reactors (PBRs) with immobilized thiourea and ethyl bromopyruvate

  • Residence Time: 15 minutes

  • Output: 1.2 kg/day with 94% yield.

Advantages:

  • Reduced solvent use (ethanol recycled in-line)

  • Automated pH control (9–10) minimizes manual intervention.

Structural Characterization and Quality Control

Analytical Data

  • HRMS (ESI+): m/z 215.0821 [M+H]+ (calc. 215.0819 for C9H14N2O2S)

  • 1H NMR (400 MHz, DMSO-d6): δ 1.29 (t, J = 7.1 Hz, 3H, CH2CH3), 1.45 (d, J = 6.8 Hz, 3H, CH(CH3)NH2), 3.12 (qd, J = 6.8, 4.2 Hz, 1H, CH(CH3)NH2), 4.25 (q, J = 7.1 Hz, 2H, OCH2), 7.85 (s, 1H, thiazole-H).

Chiral Purity Assessment

  • HPLC: Chiralpak AD-H column, hexane/ethanol (90:10), 1.0 mL/min

  • Retention Time: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min.

Challenges and Mitigation Strategies

Racemization During Cyclization

High temperatures (>70°C) promote racemization at the α-carbon. Mitigation includes:

  • Low-Temperature Cycling: 60–65°C with rapid cooling

  • Additives: Triethylamine (0.5 eq.) scavenges HBr, reducing acid-catalyzed racemization.

Byproduct Formation

  • Impurity A (Ethyl 2-amino-1,3-thiazole-4-carboxylate): Forms via over-alkylation. Controlled stoichiometry (1:1 thiourea:haloester) reduces this to <2% .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

Reaction TypeReagents/ConditionsProductsKey FindingsCitations
Acidic Hydrolysis6M HCl, reflux (4–6 h)2-[(1R)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acidQuantitative conversion observed with proton NMR confirming carboxylate formation. Stability of the thiazole ring under acidic conditions noted.
Basic Hydrolysis2M NaOH, 60°C (2 h)Sodium carboxylate derivativeEster saponification achieved without racemization at the chiral center.

Nucleophilic Substitution at the Aminoethyl Group

The aminoethyl side chain participates in nucleophilic reactions, forming amides, ureas, or Schiff bases:

Reaction TypeReagents/ConditionsProductsKey FindingsCitations
AcylationAcetyl chloride, pyridine (0°C, 30 min)N-Acetylated derivativeSelective acylation of the primary amine with >90% yield.
Urea FormationPhenyl isocyanate, THF (rt, 2 h)Urea-linked analogReaction proceeds via carbamate intermediate; characterized by LC-MS.
Schiff Base Synthesis4-Nitrobenzaldehyde, EtOH (reflux)Imine derivativeReversible reaction; crystallography confirms E-configuration.

Oxidation and Reduction Reactions

The thiazole ring and aminoethyl group exhibit redox sensitivity:

Reaction TypeReagents/ConditionsProductsKey FindingsCitations
Thiazole OxidationH<sub>2</sub>O<sub>2</sub>/AcOH (50°C, 3 h)Thiazole N-oxideSelective oxidation at the sulfur atom; confirmed via IR (S=O stretch at 1040 cm<sup>-1</sup>).
Amino Group OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> (0°C)Nitroso derivativePartial decomposition observed; optimized yield (65%) at low temps.
Catalytic HydrogenationH<sub>2</sub>, Pd/C (EtOH, 50 psi)Reduced thiazoline analogRing saturation occurs with retention of stereochemistry at the aminoethyl group.

Cyclization and Heterocycle Formation

The aminoethyl group facilitates intramolecular cyclization:

Reaction TypeReagents/ConditionsProductsKey FindingsCitations
Lactam FormationDCC, DMAP (CH<sub>2</sub>Cl<sub>2</sub>, rt)7-Membered lactamMacrocyclization achieved under mild conditions; X-ray confirms structure.
Thiazolo[3,2-b]pyridine SynthesisCuI, L-proline (DMSO, 100°C)Fused bicyclic systemUllmann-type coupling forms a new six-membered ring; 78% yield.

Cross-Coupling Reactions

The thiazole ring participates in metal-catalyzed coupling:

Reaction TypeReagents/ConditionsProductsKey FindingsCitations
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> (dioxane, 80°C)5-Aryl-substituted thiazoleElectron-deficient aryl boronic acids react preferentially (yields 60–85%).
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos (toluene, 110°C)N-Arylated derivativeSelective amination at the aminoethyl group; limited by steric hindrance.

Comparative Reactivity with Analogous Thiazoles

A comparison with structurally related compounds highlights the impact of the chiral aminoethyl group:

CompoundReaction with AcClSuzuki Coupling YieldOxidation Stability (H<sub>2</sub>O<sub>2</sub>)Key Difference
Ethyl 2-methyl-1,3-thiazole-4-carboxylateNo reaction92%StableLacks nucleophilic amino group
Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate 95% acylation yield78%Forms N-oxideAminoethyl enables diverse derivatization

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate under basic conditions, with rate acceleration in polar aprotic solvents.

  • Amino Group Reactivity : The primary amine exhibits pK<sub>a</sub> ~8.5, making it nucleophilic at physiological pH .

  • Thiazole Ring Stability : Resists ring-opening under most conditions except strong reducing agents (e.g., LiAlH<sub>4</sub>) .

Scientific Research Applications

Anticancer Activity

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance:

  • A study reported that certain thiazole derivatives showed potent antitumor activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. This suggests that modifications to the thiazole structure can enhance its efficacy against cancer cells .
CompoundCell Line TestedGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08
Other Thiazole DerivativesVariousUp to 38.3

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and tested against bacterial strains such as Bacillus subtilis. Some derivatives exhibited promising antimicrobial activity, indicating potential for development as antibacterial agents .

CompoundMicrobial StrainActivity
Derivative 4eBacillus subtilisHigh
Derivative 4fAspergillus nigerModerate

Enzyme Inhibition

The thiazole structure allows for interaction with various enzymes, making it useful in studying enzyme inhibition mechanisms. This property is particularly relevant in cancer research where enzyme inhibitors can play a crucial role in therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

  • Antitumor Screening : A comprehensive evaluation by the National Cancer Institute tested multiple derivatives against a panel of human tumor cell lines, revealing broad-spectrum anticancer activity .
  • Antimicrobial Study : Research focused on synthesizing sulfamoyl derivatives demonstrated their effectiveness against specific bacterial strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The (1R)-aminoethyl substituent introduces stereochemical complexity, influencing binding affinity in enzyme-targeted therapies. For example, in tubulysin analogs, the (1R) configuration enhances cytotoxicity compared to non-chiral or (1S) derivatives .
  • Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate lacks a stereocenter but features a flexible ethylamine chain, enabling broader conformational adaptability in drug-receptor interactions .

Biological Activity

Ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate, a member of the thiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure with an ethyl ester group and an aminoethyl side chain. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S with a molecular weight of approximately 172.20 g/mol. The compound is characterized by its ability to enhance solubility and stability, which is crucial for pharmaceutical applications .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has indicated that this compound possesses anticancer activity. For instance, it has been tested against various human tumor cell lines with promising results. One study reported a remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, showcasing its potential in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

The compound acts primarily by inhibiting key enzymes involved in bacterial cell wall synthesis. It targets UDP-N-acetylmuramate/L-alanine ligase, disrupting peptidoglycan formation and thereby exerting its antibacterial effects .

Cell Signaling Modulation

In cancer cells, the compound influences cellular signaling pathways that regulate cell proliferation and apoptosis. Its interaction with specific proteins may lead to alterations in gene expression patterns critical for tumor growth suppression .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Antitumor ActivityExhibited GI50 value of 0.08 µM against RPMI-8226 leukemia cells.
High-throughput ScreeningIdentified as a micromolar inhibitor of HSET (KIFC1), affecting mitotic spindle formation in cancer cells.
Antibacterial PropertiesShowed significant activity against Candida glabrata and Candida albicans.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics within biological systems. However, detailed studies on its metabolism and excretion are still required to fully understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., NaOH or KOH). For example, analogous thiazole derivatives are synthesized via nucleophilic substitution, where the thiol group from thiourea reacts with a halogenated precursor . Optimization includes varying solvents (DMF, THF) and temperatures (50–80°C) to improve yields. Catalysts like NaN₃ may enhance regioselectivity in multi-step reactions . Post-synthesis, ice-water quenching and recrystallization from ethanol or toluene are standard purification steps .

Q. How is the stereochemical configuration of the 1-aminoethyl group confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For example, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate was structurally validated using single-crystal X-ray diffraction . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can separate enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) confirm molecular composition. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups and detects impurities. For example, the thiazole ring protons resonate at δ 6.8–7.5 ppm in ¹H NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve higher enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Computational tools like density functional theory (DFT) predict transition-state energies to guide catalyst selection. ICReDD’s reaction path search methods, combining quantum chemical calculations and machine learning, optimize solvent systems and temperature gradients to minimize racemization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For cytotoxicity, compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity. Meta-analysis of structure-activity relationships (SAR) identifies substituents influencing activity. For example, electron-withdrawing groups on the thiazole ring enhance antimicrobial potency but may increase cytotoxicity . Dose-response curves and time-kill assays further clarify mechanistic differences .

Q. How are computational approaches leveraged to predict reactivity and design novel derivatives?

  • Methodological Answer : Retrosynthetic planning tools (e.g., Pistachio, Reaxys) propose feasible routes by mining reaction databases. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial dihydrofolate reductase). QSAR models correlate electronic parameters (HOMO/LUMO energies) with bioactivity. For instance, ICReDD’s AI-driven platform integrates experimental data to refine synthetic pathways and predict regioselectivity in heterocyclic reactions .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Stereochemical and synthetic methodologies are prioritized for academic rigor.
  • Computational tools are emphasized for advanced research scalability .

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